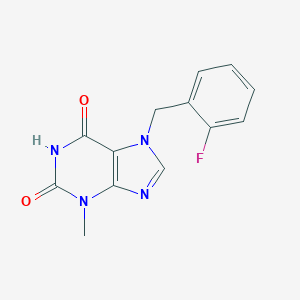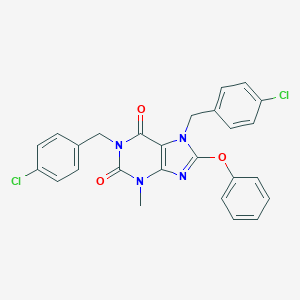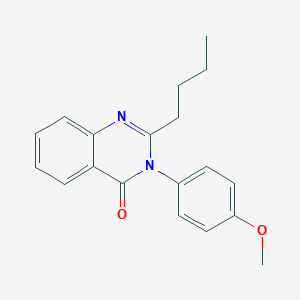![molecular formula C19H16Cl2N2O3S B295516 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B295516.png)
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMT1, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research. This compound has been found to have a unique mechanism of action and has shown promising results in various laboratory experiments. In
作用機序
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one works by inhibiting the activity of an enzyme called thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death. This unique mechanism of action makes 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the activity of various enzymes involved in cellular metabolism, leading to a decrease in energy production and ultimately cell death. In addition, 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and ultimately cell death.
実験室実験の利点と制限
One advantage of using 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for cancer treatment. 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of more efficient delivery methods for 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, such as nanoparticles or liposomes. In addition, further research is needed to determine the efficacy of 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in vivo and its potential for use in clinical trials. Overall, the unique mechanism of action and promising results in lab experiments make 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one a promising candidate for further research in the field of cancer treatment.
合成法
The synthesis of 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-methylphenoxyethanol in the presence of a base to form the corresponding ether. This ether is then reacted with thiosemicarbazide and a cyclization agent to form the desired compound. The synthesis of 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been optimized to produce high yields and purity.
科学的研究の応用
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to induce cell death in cancer cells, making it a promising candidate for further research.
特性
分子式 |
C19H16Cl2N2O3S |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-11-2-4-13(5-3-11)25-6-7-26-17-14(20)8-12(9-15(17)21)10-16-18(24)23-19(22)27-16/h2-5,8-10H,6-7H2,1H3,(H2,22,23,24)/b16-10- |
InChIキー |
DOYUOSAPVFNVJG-YBEGLDIGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
正規SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)



![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)